molecular formula C5H3BrN4 B8569505 6-amino-3-bromo-2-Pyrazinecarbonitrile CAS No. 1369485-80-2

6-amino-3-bromo-2-Pyrazinecarbonitrile

Cat. No.: B8569505
CAS No.: 1369485-80-2
M. Wt: 199.01 g/mol
InChI Key: KKNKTGJHYBZZDG-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-pyrazinecarbonitrile (CAS: 74290-67-8) is a heterocyclic compound featuring a pyrazine core substituted with an amino group (-NH₂) at position 6, a bromine atom (-Br) at position 3, and a cyano group (-CN) at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilicity, while the bromine atom provides a site for cross-coupling reactions, and the cyano group stabilizes the ring system .

Properties

CAS No.

1369485-80-2

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

6-amino-3-bromopyrazine-2-carbonitrile

InChI

InChI=1S/C5H3BrN4/c6-5-3(1-7)10-4(8)2-9-5/h2H,(H2,8,10)

InChI Key

KKNKTGJHYBZZDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile (CAS: 1065266-98-9)
  • Structure: Bromine (position 3), chlorine (position 5), methyl (position 6), and cyano (position 2).
  • Properties: The methyl group increases hydrophobicity compared to the amino group in the target compound. Chlorine at position 5 enhances electrophilicity, enabling diverse substitution reactions.
  • Similarity Score: 0.88 (structural similarity to 6-amino-3-bromo-2-pyrazinecarbonitrile) .
6-Bromo-3-chloropyrazine-2-carbonitrile (CAS: 1257072-34-6)
  • Structure: Bromine (position 6), chlorine (position 3), and cyano (position 2).
  • Properties : Swapping the positions of bromine and chlorine alters reactivity; chlorine at position 3 is less reactive in Suzuki couplings than bromine. Molecular weight: 218.44 g/mol .

Functional Group Modifications

3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4)
  • Structure: Replaces the cyano group (-CN) with a carbaldehyde (-CHO).
  • Properties : The aldehyde group introduces electrophilicity, enabling condensation reactions. Purity: 95% .
6-Bromo-3-hydroxypyrazine-2-carboxylic Acid (CAS: 374063-92-0)
  • Structure : Hydroxyl (-OH) at position 3 and carboxylic acid (-COOH) at position 2.
  • Properties : Increased solubility in aqueous media due to ionizable groups. Used in metal-chelating applications .

Pyridine vs. Pyrazine Derivatives

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS: 1173897-86-3)
  • Structure: Pyridine ring with bromine (position 5), methyl (position 6), and cyano (position 2).
  • Properties : The pyridine ring’s lower basicity compared to pyrazine reduces nucleophilic reactivity. Methyl group enhances steric hindrance .
3-Amino-6-bromo-2,4-dichloropyridine
  • Structure: Pyridine core with amino (position 3), bromine (position 6), and two chlorine atoms (positions 2 and 4).
  • Properties : Dichloro substitution increases electrophilicity but reduces solubility in polar solvents .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound C₅H₃BrN₄ 199.02 -NH₂ (6), -Br (3), -CN (2) Reference
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile C₆H₄BrClN₃ 244.48 -Br (3), -Cl (5), -CH₃ (6) 0.88
6-Bromo-3-chloropyrazine-2-carbonitrile C₅HBrClN₃ 218.44 -Br (6), -Cl (3), -CN (2) N/A
3-Amino-6-bromopyrazine-2-carbaldehyde C₅H₄BrN₃O 202.01 -NH₂ (3), -Br (6), -CHO (2) 0.86
5-Bromo-6-methyl-2-pyridinecarbonitrile C₇H₅BrN₂ 197.04 -Br (5), -CH₃ (6), -CN (2) N/A

Key Research Findings

  • Reactivity: The amino group in this compound facilitates Buchwald–Hartwig amination, whereas bromine supports palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
  • Stability: Cyano groups in pyrazine derivatives enhance thermal stability compared to carbaldehyde analogs .
  • Applications : Brominated pyrazinecarbonitriles are intermediates in kinase inhibitor synthesis, while pyridine derivatives (e.g., 5-bromo-6-methyl-2-pyridinecarbonitrile) are used in material science .

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